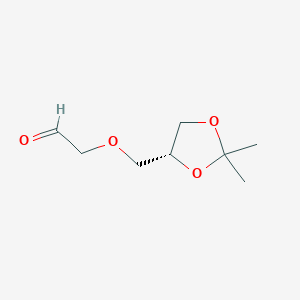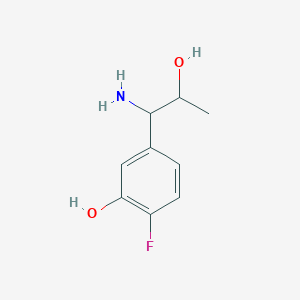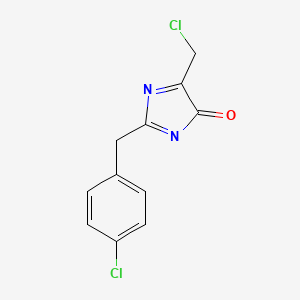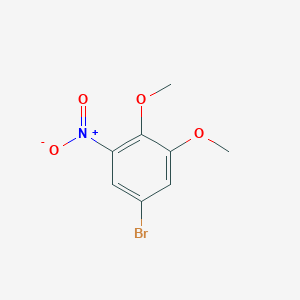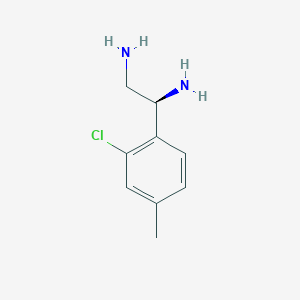
(1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine is an organic compound that features a chiral center, making it optically active. This compound contains a chloro-substituted phenyl ring and an ethane-1,2-diamine moiety, which are common structural motifs in various pharmacologically active substances.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques such as crystallization with a chiral acid or chromatography to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding imines or oximes.
Reduction: Reduction of the chloro group can lead to the formation of the corresponding methyl derivative.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of the methyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: The chiral nature of the compound makes it useful in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural similarity to natural substrates.
Receptor Binding Studies: Used in studies involving receptor-ligand interactions.
Medicine
Pharmacological Research: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Drug Development: Used as a lead compound in the development of new drugs.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemicals for pest control.
作用机制
The mechanism of action of (1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows for selective binding to these targets, influencing biological pathways and exerting its effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
相似化合物的比较
Similar Compounds
(1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine: The enantiomer of the compound, which may have different biological activities.
1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine: The racemic mixture containing both (1S) and (1R) enantiomers.
1-(2-Chlorophenyl)ethane-1,2-diamine: A similar compound lacking the methyl group, which may affect its reactivity and biological activity.
Uniqueness
The uniqueness of (1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine lies in its specific chiral configuration and the presence of both chloro and methyl substituents on the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.
属性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
(1S)-1-(2-chloro-4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1 |
InChI 键 |
AKKQTIGOCNPSES-SECBINFHSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)[C@@H](CN)N)Cl |
规范 SMILES |
CC1=CC(=C(C=C1)C(CN)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


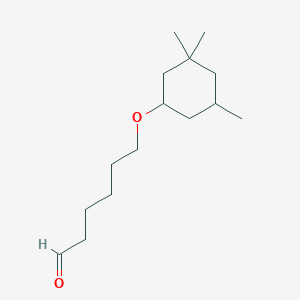
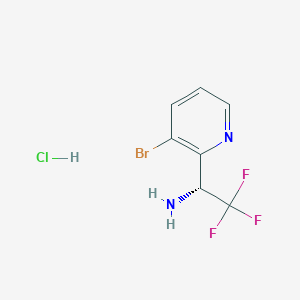
![(3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl](/img/structure/B13053707.png)
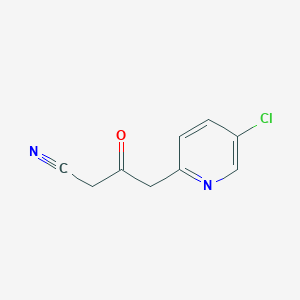
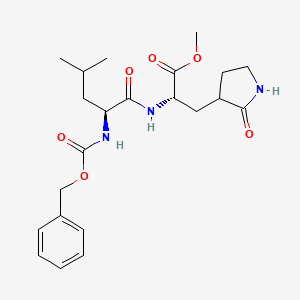
![Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13053718.png)
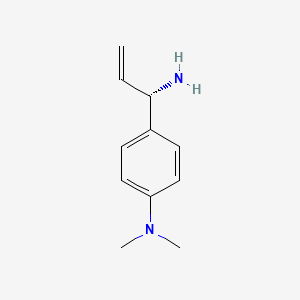
![(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053725.png)
